2-Chloro-4-phenylmethylmorpholine
Description
2-Chloro-4-phenylmethylmorpholine is a substituted morpholine derivative characterized by a chlorine atom at position 2 and a benzyl (phenylmethyl) group at position 4 of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and synthetic chemistry.
Properties
CAS No. |
737718-34-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-benzyl-2-chloromorpholine |
InChI |
InChI=1S/C11H14ClNO/c12-11-9-13(6-7-14-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
HJKCNNPJIOBXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylmethylmorpholine typically involves the chlorination of 4-phenylmethylmorpholine. One common method includes the reaction of 4-phenylmethylmorpholine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4-phenylmethylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2-Chloro-4-phenylmethylmorpholine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylmethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the phenylmethyl group can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects. Detailed studies on its interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-Chloro-4-phenylmethylmorpholine and related morpholine derivatives:
Key Observations:
- Substituent Position : Chlorine at position 2 is common among analogs, but the substituent at position 4 varies widely (e.g., benzyl, pyrimidine, carboxamide).
- Steric Considerations : The benzyl group in 2-Chloro-4-phenylmethylmorpholine introduces greater steric bulk than methylphenyl () or carboxamide () groups, which may impact binding interactions in biological systems .
Biological Activity
2-Chloro-4-phenylmethylmorpholine (CAS No. 737718-34-2) is an organic compound derived from morpholine, characterized by a chlorine atom at the second position and a phenylmethyl group at the fourth position. This unique structure contributes to its diverse biological activities, which are of significant interest in various fields, including medicinal chemistry, pharmacology, and agrochemicals.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 4-benzyl-2-chloromorpholine |
| InChI Key | HJKCNNPJIOBXSB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(CN1CC2=CC=CC=C2)Cl |
The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial and antifungal activities, among others.
Antimicrobial Properties
Research indicates that 2-Chloro-4-phenylmethylmorpholine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as:
- Candida albicans
- Aspergillus niger
The antifungal activity was assessed using standard protocols, revealing that at certain concentrations (around 25 µg/mL), it significantly inhibited fungal growth.
The mechanism by which 2-Chloro-4-phenylmethylmorpholine exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The chlorine atom and phenylmethyl group may enhance binding affinity to specific enzymes or receptors.
- Disruption of Membrane Integrity : The compound might integrate into microbial membranes, leading to increased permeability and eventual cell death.
Further studies are required to clarify these mechanisms and identify specific molecular targets.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various morpholine derivatives, including 2-Chloro-4-phenylmethylmorpholine. The results indicated that this compound had a higher potency compared to its analogs, suggesting that modifications in the morpholine structure can significantly impact biological activity.
Study 2: Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship (SAR) of morpholine derivatives. It highlighted that the presence of halogen substituents (like chlorine) on the morpholine ring enhances biological activity due to increased lipophilicity and improved interaction with biological targets. This study provided insights into optimizing the chemical structure for enhanced efficacy against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
